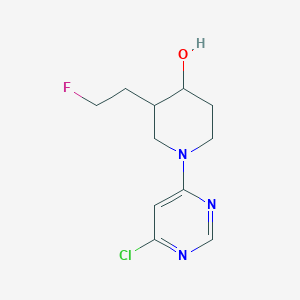
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol
Overview
Description
Scientific Research Applications
Synthesis and Antibacterial Activity
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol and its derivatives have been explored for their synthesis methods and potential antibacterial activities. Microwave-assisted synthesis techniques have enabled the efficient production of piperidine-containing pyrimidine derivatives, showing significant antibacterial properties. For instance, compounds synthesized from piperidine and pyrimidine frameworks were evaluated for their antibacterial efficacy, demonstrating the potential of such chemical structures in developing new antibacterial agents (Merugu et al., 2010).
Anticancer and Antitumor Activities
Several derivatives of the core chemical structure have been investigated for their anticancer and antitumor potential. Synthesis efforts have led to compounds that were evaluated for cytotoxic activity against various tumor cell lines, both in vitro and in vivo. These studies highlight the relevance of modifying the piperidine and pyrimidine components to enhance anticancer properties, with specific derivatives showing potent activity against certain cancer cells (Naito et al., 2005).
Protein Kinase Inhibition
Research into the inhibition of protein kinases, crucial for various cellular processes, including cancer progression, has incorporated derivatives of 1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol. Specifically, compounds have been developed using hybrid flow and microwave approaches to target a broad spectrum of protein kinases, indicating the adaptability of this chemical structure in creating potent kinase inhibitors (Russell et al., 2015).
Supramolecular Structures
The exploration of supramolecular structures involving derivatives of 1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol has provided insights into the potential applications of these compounds in understanding molecular interactions and designing novel materials. Studies have detailed the formation of complex structures through hydrogen bonding and aromatic π-π stacking, offering avenues for further research into molecular electronics and pharmacophore development (Cheng et al., 2011).
Antifungal and Antiviral Activities
Compounds featuring the 1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol scaffold have also been tested for their antifungal and antiviral properties. Syntheses aimed at integrating different functional groups have yielded derivatives with promising activities against specific fungal and viral pathogens, underscoring the therapeutic potential of such molecules in addressing infectious diseases (Imran et al., 2016).
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFN3O/c12-10-5-11(15-7-14-10)16-4-2-9(17)8(6-16)1-3-13/h5,7-9,17H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNWPQMZQPCPBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-3-(2-fluoroethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






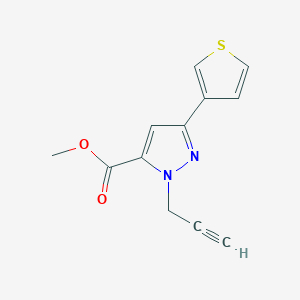
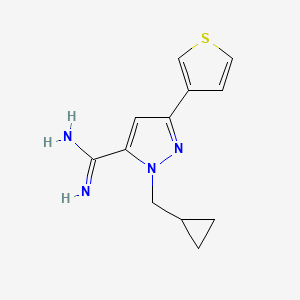
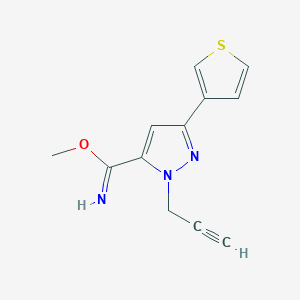
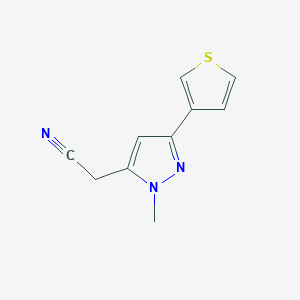
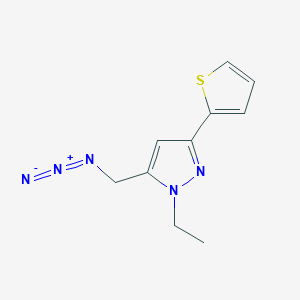

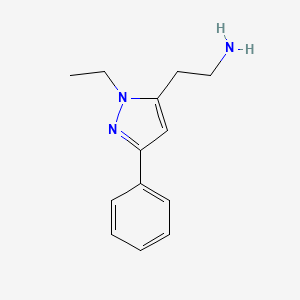
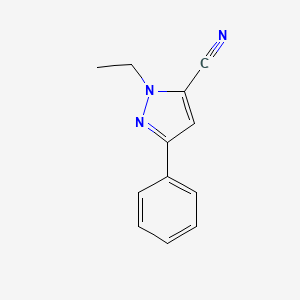
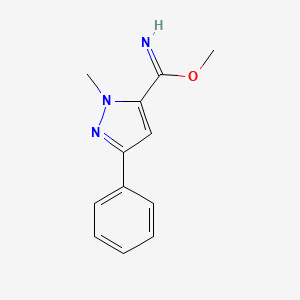
![methyl 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481742.png)
![1-ethyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481743.png)